Cas no 2287271-52-5 (methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)
![methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate structure](https://ja.kuujia.com/scimg/cas/2287271-52-5x500.png)
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate
- 2287271-52-5
- EN300-6488290
-
- インチ: 1S/C12H16N2O2/c1-16-11(15)9-3-4-10-12(5-2-6-12)13-7-8-14(9)10/h3-4,13H,2,5-8H2,1H3
- InChIKey: NCNBGAWFXPUYJM-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C2C3(CCC3)NCCN21)=O
計算された属性
- 精确分子量: 220.121177757g/mol
- 同位素质量: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.3Ų
- XLogP3: 0.7
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6488290-2.5g |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate |
2287271-52-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
Enamine | EN300-6488290-0.5g |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate |
2287271-52-5 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
Enamine | EN300-6488290-10.0g |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate |
2287271-52-5 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
Enamine | EN300-6488290-5.0g |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate |
2287271-52-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
Enamine | EN300-6488290-0.25g |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate |
2287271-52-5 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
Enamine | EN300-6488290-0.05g |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate |
2287271-52-5 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
Enamine | EN300-6488290-0.1g |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate |
2287271-52-5 | 95.0% | 0.1g |
$804.0 | 2025-03-15 | |
Enamine | EN300-6488290-1.0g |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate |
2287271-52-5 | 95.0% | 1.0g |
$914.0 | 2025-03-15 |
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylateに関する追加情報
Compound CAS No. 2287271-52-5: Methyl 3',4'-Dihydro-2'H-Spiro[Cyclobutane-1,1'-Pyrrolo[1,2-a]Pyrazine]-6'-Carboxylate
The compound with CAS No. 2287271-52-5, known as methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate, is a complex organic molecule with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom. The spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] core of this molecule is particularly interesting due to its potential applications in drug discovery and materials science.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry. The methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate structure has been shown to exhibit promising biological activity in preliminary assays. Researchers have explored its potential as a scaffold for developing new drugs targeting various therapeutic areas, including oncology and neurodegenerative diseases.
The synthesis of this compound involves a multi-step process that includes the formation of the spirocyclic core and subsequent functionalization to introduce the methyl ester group. The spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] system is synthesized through a combination of cycloaddition reactions and ring-closing strategies. This approach ensures the formation of the unique bicyclic structure that is central to the compound's properties.
One of the key features of methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate is its ability to adopt multiple conformations due to the flexibility of the spiro atom. This conformational flexibility is crucial for its interactions with biological targets and contributes to its potential as a lead compound in drug design.
Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various protein targets. These studies have provided insights into its binding modes and potential mechanisms of action. For instance, molecular docking studies have revealed that the methyl ester group plays a significant role in stabilizing interactions with specific residues in the active site of target enzymes.
In addition to its biological applications, methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate has also been explored for its potential use in materials science. Its rigid spirocyclic structure makes it a candidate for applications in supramolecular chemistry and nanotechnology.
The development of novel synthetic routes for this compound has been an active area of research. Scientists have investigated alternative methods to improve the yield and efficiency of its synthesis while maintaining its structural integrity. These efforts are essential for scaling up production if it proves to be a viable drug candidate or material precursor.
In conclusion, methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate (CAS No. 2287271-52-5) is a fascinating compound with significant potential across multiple fields. Its unique spirocyclic structure and functional groups make it an attractive target for further research and development in both medicinal chemistry and materials science.
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